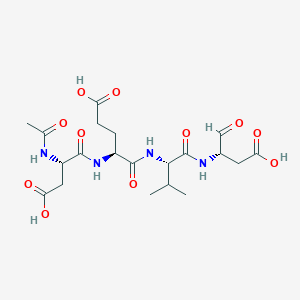

Ac-DEVD-CHO

Vue d'ensemble

Description

Ac-DEVD-CHO est un aldéhyde tétrapeptidique synthétique qui agit comme un inhibiteur puissant et sélectif de la caspase-3 et de la caspase-7. Les caspases sont une famille de protéases dépendantes de la cystéine qui jouent des rôles essentiels dans l'apoptose (mort cellulaire programmée) et l'inflammation. This compound contient la séquence d'acides aminés du site de clivage de la poly(ADP ribose) polymérase (PARP), ce qui le rend hautement spécifique pour la caspase-3 .

Applications De Recherche Scientifique

Ac-DEVD-CHO is widely used in scientific research due to its ability to inhibit caspase-3 and caspase-7. Its applications include:

Chemistry: Used as a tool to study the activity and inhibition of caspases in various chemical reactions.

Biology: Employed in cell biology to investigate the role of caspases in apoptosis and other cellular processes.

Medicine: Utilized in preclinical studies to explore potential therapeutic applications for diseases involving dysregulated apoptosis, such as cancer and neurodegenerative disorders.

Industry: Applied in the development of diagnostic assays and therapeutic agents targeting caspase activity .

Mécanisme D'action

Target of Action

Ac-DEVD-CHO is a synthetic tetrapeptide inhibitor that primarily targets caspase-3 . Caspases are an evolutionarily conserved family of cysteine-dependent proteases that play essential roles in modulating different biological processes, including apoptosis, proliferation, and inflammation . Caspase-3, in particular, is activated early in apoptosis and is involved in the proteolysis of several important molecules .

Mode of Action

this compound inhibits caspase-3 by interacting with its active site cysteine . The compound contains the amino acid sequence of the poly (ADP ribose) polymerase (PARP) cleavage site, which is recognized by caspases . By blocking this site, this compound prevents the cleavage of PARP, a key event in the execution phase of apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the apoptosis pathway. Apoptosis, or programmed cell death, is a vital cellular process that maintains tissue homeostasis. Caspase-3 is a crucial player in this pathway, and its inhibition by this compound can suppress apoptosis . This can have significant downstream effects, potentially impacting cell proliferation, differentiation, and inflammatory response .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of caspase-3 activity, which in turn prevents the cleavage of PARP . On a cellular level, this can lead to the suppression of apoptosis, potentially affecting cell survival, proliferation, and differentiation . For instance, this compound has been shown to suppress self-incompatibility-induced programmed cell death in the pollen tubes of petunia .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of other apoptotic stimuli. In one study, this compound was shown to be effective in suppressing apoptosis when added to the cell culture medium 10-30 minutes before the addition of an apoptotic stimulus . Furthermore, the compound’s stability may be affected by factors such as temperature and pH . .

Analyse Biochimique

Biochemical Properties

Ac-DEVD-CHO interacts with caspase-3, a key enzyme involved in the execution phase of apoptosis . It has a stronger selectivity for caspase-3 due to its Poly (ADP-ribose) polymerase (PARP) cleavage site . The inhibition of caspase-3 activity by this compound is achieved through the interaction of the aldehyde group of the inhibitor with the active site cysteine of caspase-3 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits caspase-3 activity, thereby preventing the execution phase of apoptosis . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can inhibit the increase of caspase-3-like protease activity, Al content, Hsr203j expression, cell death and DNA fragmentation, and the decrease in root growth induced by 100 µM AlCl3 treatment .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of caspase-3, thereby inhibiting the enzyme’s activity . This prevents the cleavage of PARP, a crucial step in the execution phase of apoptosis . Thus, this compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the highest activity levels of caspase-3-like proteases occurred 8 hours after 100 µM Al treatment

Méthodes De Préparation

Ac-DEVD-CHO est synthétisé par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. La synthèse implique l'addition séquentielle d'acides aminés protégés à un support de résine solide. Les étapes générales comprennent :

Couplage : Le premier acide aminé est attaché à la résine.

Déprotection : Le groupe protecteur de l'acide aminé est retiré.

Élongation : Des acides aminés supplémentaires sont ajoutés un par un, chaque addition étant suivie d'une déprotection.

Clivage : Le peptide complet est clivé de la résine et déprotégé pour obtenir le produit final

Les méthodes de production industrielle de this compound impliquent des principes similaires, mais sont mises à l'échelle pour répondre aux exigences commerciales. L'utilisation de synthétiseurs peptidiques automatisés et de chromatographie liquide haute performance (HPLC) pour la purification garantit un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Ac-DEVD-CHO subit principalement des réactions typiques des aldéhydes peptidiques. Ceux-ci comprennent :

Oxydation : Le groupe aldéhyde peut être oxydé en acide carboxylique dans des conditions spécifiques.

Réduction : Le groupe aldéhyde peut être réduit en alcool primaire à l'aide d'agents réducteurs comme le borohydrure de sodium.

Substitution : Le groupe aldéhyde peut participer à des réactions de substitution nucléophile, formant des imines ou des oximes

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme l'hydroxylamine . Les principaux produits formés à partir de ces réactions sont respectivement les acides carboxyliques, les alcools primaires et les imines ou les oximes .

Applications de la recherche scientifique

This compound est largement utilisé dans la recherche scientifique en raison de sa capacité à inhiber la caspase-3 et la caspase-7. Ses applications comprennent :

Chimie : Utilisé comme outil pour étudier l'activité et l'inhibition des caspases dans diverses réactions chimiques.

Biologie : Employé en biologie cellulaire pour étudier le rôle des caspases dans l'apoptose et d'autres processus cellulaires.

Médecine : Utilisé dans des études précliniques pour explorer des applications thérapeutiques potentielles pour les maladies impliquant une apoptose dysrégulée, comme le cancer et les maladies neurodégénératives.

Industrie : Appliqué dans le développement d'essais diagnostiques et d'agents thérapeutiques ciblant l'activité des caspases .

Mécanisme d'action

This compound inhibe la caspase-3 et la caspase-7 en se liant au site actif de ces enzymes. Le groupe aldéhyde de this compound forme une liaison covalente réversible avec le résidu cystéine du site actif des caspases. Cette interaction bloque l'activité catalytique des enzymes, empêchant le clivage de leurs substrats, tels que la PARP . L'inhibition est hautement spécifique en raison de la présence de la séquence DEVD, qui imite le substrat naturel de la caspase-3 .

Comparaison Avec Des Composés Similaires

Ac-DEVD-CHO est unique en raison de sa haute sélectivité pour la caspase-3 et la caspase-7. Des composés similaires comprennent :

Ac-YVAD-CHO : Un inhibiteur puissant de la caspase-1, contenant un site de clivage de la pro-interleukine-1 bêta.

Ac-DNLD-CHO : Un nouvel inhibiteur de la caspase-3 avec une séquence d'acides aminés différente, conçu pour une plus grande spécificité.

Comparé à ces composés, this compound se distingue par sa forte sélectivité pour la caspase-3 en raison de sa séquence du site de clivage de la PARP .

Propriétés

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O11/c1-9(2)17(20(35)22-11(8-25)6-15(29)30)24-18(33)12(4-5-14(27)28)23-19(34)13(7-16(31)32)21-10(3)26/h8-9,11-13,17H,4-7H2,1-3H3,(H,21,26)(H,22,35)(H,23,34)(H,24,33)(H,27,28)(H,29,30)(H,31,32)/t11-,12-,13-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBVAPCONCILTL-MRHIQRDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937624 | |

| Record name | 7-(2-Carboxyethyl)-4-(carboxymethyl)-13-formyl-2,5,8,11-tetrahydroxy-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169332-60-9 | |

| Record name | 7-(2-Carboxyethyl)-4-(carboxymethyl)-13-formyl-2,5,8,11-tetrahydroxy-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

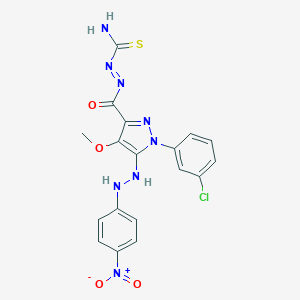

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Ac-DEVD-CHO?

A1: this compound acts as a competitive inhibitor of caspase-3. Its structure mimics the DEVD amino acid sequence, which is recognized and cleaved by caspase-3. By binding to the active site of caspase-3, this compound prevents the enzyme from cleaving its natural substrates, thus inhibiting apoptosis. [, ]

Q2: How does this compound affect downstream apoptotic events?

A2: By inhibiting caspase-3, this compound prevents the characteristic morphological and biochemical changes associated with apoptosis. This includes:

- Inhibition of DNA fragmentation: this compound prevents the internucleosomal DNA cleavage that leads to the characteristic DNA laddering pattern observed in apoptotic cells. [, , , ]

- Suppression of nuclear condensation and fragmentation: this compound inhibits the morphological changes in the nucleus, preserving its integrity. [, , ]

- Prevention of PARP cleavage: Poly (ADP-ribose) polymerase (PARP) is a key substrate of caspase-3 involved in DNA repair. This compound blocks PARP cleavage, indirectly affecting DNA repair mechanisms during apoptosis. [, ]

Q3: Can this compound completely prevent apoptosis?

A4: While this compound effectively inhibits caspase-3-dependent apoptotic pathways, it might not completely prevent cell death in all contexts. Some studies suggest that alternative, caspase-independent cell death pathways might be activated in the presence of caspase inhibition. [, , ]

Q4: What in vitro models have been used to study the effects of this compound?

A4: this compound has been extensively studied in various cell lines, including:

- Human leukemia cell lines (HL-60, Jurkat) [, , ]

- Human breast carcinoma cell lines (Bcap37, MDA-MB-231) [, ]

- Human gastric cancer cell lines (SGC-7901, MGC803) [, ]

- Bovine coronary artery endothelial cells (BCAEC) []

- Rat lens epithelial cells [, ]

- Chick embryo motoneurons []

Q5: What in vivo models have demonstrated the efficacy of this compound?

A5: this compound has shown protective effects in various animal models of:

- Hypoxia-ischemia brain injury in neonatal rats [, ]

- Cardiopulmonary bypass-induced cardiac injury in rabbits []

- N-methyl-N-nitrosourea (MNU)-induced retinal degeneration in rats []

- Spinal motoneuron degeneration after root avulsion in neonatal rats []

- Sepsis-related acute kidney injury in mice [, ]

- Burn and blast combined injury in rats []

Q6: Are there any human clinical trials investigating the therapeutic potential of this compound?

A6: While this compound has shown promising results in preclinical studies, it has not yet progressed to human clinical trials. Further research is needed to determine its safety and efficacy in humans.

Q7: What is known about the material compatibility and stability of this compound?

A7: The research papers primarily focus on the biological activity of this compound. Further studies are needed to extensively characterize its material compatibility and stability under various conditions.

Q8: What are the potential limitations of using this compound as a therapeutic agent?

A8: Some potential limitations include:

- Specificity: While this compound is a potent caspase-3 inhibitor, it might also affect other caspases to some extent. [, ]

- Delivery: Efficient delivery of this compound to target tissues and cells remains a challenge for its therapeutic application. []

- Long-term effects: The long-term effects of caspase inhibition are not fully understood and require further investigation. []

Q9: What are the future directions for research on this compound?

A9: Future research should focus on:

- Understanding the detailed mechanisms of action: Investigating the precise interactions between this compound and caspase-3, as well as its potential effects on other caspases. [, ]

- Developing more specific and potent caspase inhibitors: Exploring structural modifications to enhance the selectivity and potency of this compound. []

- Investigating alternative cell death pathways: Determining the role of caspase-independent cell death pathways in the context of this compound treatment. [, , ]

- Improving drug delivery and targeting: Developing strategies for targeted delivery of this compound to specific tissues and cells. []

- Evaluating the long-term effects of caspase inhibition: Conducting preclinical and clinical studies to assess the safety and efficacy of this compound for long-term treatment. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H-Cyclohepta[b]pyridin-9-ol,4-ethoxy-6,7,8,9-tetrahydro-(9CI)](/img/structure/B70138.png)

![Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI)](/img/structure/B70170.png)